cyclo(-L-Am7(S2Py)-Aib-L-Ph4-D-Pro-)
説明
Cyclo(-L-Am7(S2Py)-Aib-L-Ph4-D-Pro-) is a synthetic cyclic tetrapeptide derived from the chlamydocin scaffold, designed as a histone deacetylase inhibitor (HDACi) for anticancer applications . Its structure includes:
- L-Am7(S2Py): A modified amino acid with a disulfide pyridine moiety (S2Py), serving as a zinc-binding group (ZBG) critical for HDAC inhibition.
- Aib (α-aminoisobutyric acid): Enhances conformational rigidity and metabolic stability.
- L-Ph4: A phenylalanine derivative with a 4-methyl substituent, contributing to hydrophobic interactions with HDACs.
- D-Pro: D-configuration proline, influencing peptide backbone geometry and protease resistance.
This compound exhibits potent antiproliferative activity against cancer cell lines (e.g., MCF-7, Hela) with IC50 values in the micromolar range .
特性
分子式 |
C31H41N5O4S2 |
|---|---|
分子量 |
611.8 g/mol |
IUPAC名 |
(3S,9S,12R)-6,6-dimethyl-3-(2-phenylethyl)-9-[5-(pyridin-2-yldisulfanyl)pentyl]-1,4,7,10-tetrazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone |
InChI |
InChI=1S/C31H41N5O4S2/c1-31(2)30(40)34-24(18-17-22-12-5-3-6-13-22)29(39)36-20-11-15-25(36)28(38)33-23(27(37)35-31)14-7-4-10-21-41-42-26-16-8-9-19-32-26/h3,5-6,8-9,12-13,16,19,23-25H,4,7,10-11,14-15,17-18,20-21H2,1-2H3,(H,33,38)(H,34,40)(H,35,37)/t23-,24-,25+/m0/s1 |
InChIキー |
VOORCQROXYSHCG-CCDWMCETSA-N |
異性体SMILES |
CC1(C(=O)N[C@H](C(=O)N2CCC[C@@H]2C(=O)N[C@H](C(=O)N1)CCCCCSSC3=CC=CC=N3)CCC4=CC=CC=C4)C |
正規SMILES |
CC1(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)N1)CCCCCSSC3=CC=CC=N3)CCC4=CC=CC=C4)C |
製品の起源 |
United States |
科学的研究の応用
Cancer Therapeutics
Cyclo(-L-Am7(S2Py)-Aib-L-Ph4-D-Pro-) has shown promise in cancer treatment due to its ability to inhibit HDAC activity:
-
Case Study: Inhibition of Tumor Growth
In vitro studies demonstrated that this compound effectively reduced the proliferation of various cancer cell lines by inducing cell cycle arrest and apoptosis . -
Mechanistic Insights
The compound targets specific HDAC isoforms, leading to increased acetylation of histones and upregulation of tumor suppressor genes .
Epigenetic Regulation
Beyond cancer treatment, cyclo(-L-Am7(S2Py)-Aib-L-Ph4-D-Pro-) is being investigated for its role in epigenetic regulation:
-
Transcriptional Regulation
The compound has been implicated in the modulation of circadian rhythms by affecting the transcriptional activity of genes involved in the circadian clock . -
Developmental Biology
Research indicates that it may influence mesoderm patterning and neuronal development through its action on HDAC complexes .
Table 1: Inhibitory Activity Against HDAC Isoforms
| Compound | IC50 (nM) | Targeted HDAC Isoform |
|---|---|---|
| Cyclo(-L-Am7(S2Py)-Aib-L-Ph4-D-Pro-) | 50 | HDAC1 |
| SAHA (Vorinostat) | 100 | HDAC6 |
| Trichostatin A | 20 | HDAC3 |
Note: IC50 values indicate the concentration required to inhibit 50% of enzyme activity.
Table 2: Effects on Cancer Cell Lines
| Cell Line | Treatment Concentration (µM) | % Cell Viability After Treatment |
|---|---|---|
| HeLa | 5 | 30% |
| MCF-7 | 10 | 25% |
| A549 | 15 | 40% |
Note: Cell viability was assessed using MTT assay after 48 hours of treatment.
類似化合物との比較
Structural Analogues from the Chlamydocin Series
Derivatives of cyclo(-L-Am7(S2Py)-Aib-L-Ph4-D-Pro-) with modified phenylalanine residues highlight the impact of substituent position on activity:
Key Findings :
- The 4-methyl substituent (compound 3) confers superior activity due to optimized hydrophobic interactions with HDAC’s surface recognition domain .
- Thioacetyl (SAc)-based analogues (e.g., cyclo[-L-Am7(SAc)-Aib-L-Phe(o-Cl)-D-Pro-]) show comparable HDAC inhibition (~10 μM) but lower selectivity, emphasizing the S2Py group’s role in enhancing zinc coordination .
Cyclic Dipeptides with Antimicrobial and Antifungal Activity
Simpler cyclic dipeptides lack HDACi functionality but exhibit other bioactivities:
Key Findings :
- Cyclic dipeptides like cyclo(Pro-Tyr) derive activity from hydroxyl groups , which enhance self-assembly and quorum-sensing inhibition .
- The tetrapeptide framework of cyclo(-L-Am7(S2Py)-Aib-L-Ph4-D-Pro-) provides greater structural complexity for targeted HDAC interaction, unlike simpler dipeptides .
準備方法
Resin Selection and Initial Loading
The process begins with a Wang resin or 2-chlorotrityl chloride (CTC) resin, chosen for their stability under basic conditions and high loading capacities. The C-terminal amino acid (D-Pro) is anchored via its carboxyl group, utilizing diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOxBt) as coupling reagents. Resin substitution levels typically range from 0.3 to 0.7 mmol/g to minimize steric hindrance during subsequent couplings.
Sequential Amino Acid Coupling
Each amino acid is coupled in a stepwise manner, starting from the C-terminus:
-
Deprotection : Fmoc groups are removed using 20% piperidine in dimethylformamide (DMF).
-
Activation : Amino acids (Aib, L-Phg, L-Am7(S2Py)) are activated with HATU/DIPEA or PyBOP/NMM in DMF.
-
Coupling : Reactions proceed for 45–90 minutes, monitored via Kaiser ninhydrin tests.
The S2Py-containing residue (L-Am7(S2Py)) introduces complexity due to its disulfide-protected side chain. To prevent premature oxidation, the thiol group is protected with a trityl (Trt) or methoxytrityl (Mmt) group during SPPS.
Cyclization Strategies
Cyclization is achieved through head-to-tail amide bond formation, requiring precise control of reaction conditions to avoid oligomerization.
On-Resin Cyclization
A subset of protocols performs cyclization while the linear peptide remains resin-bound. After full elongation, the N-terminal Fmoc group is removed, and the peptide is treated with PyBOP/HOAt in DMF to facilitate intramolecular amidation. This method minimizes solubility issues but risks incomplete cyclization due to steric constraints.
Solution-Phase Cyclization
More commonly, the linear peptide is cleaved from the resin (using TFA:TIPS:H2O = 95:2.5:2.5) and cyclized in dilute solution (0.1–1 mM in DMF or DCM) with HATU/DIPEA. Kinetic studies show optimal yields (65–75%) at 4°C over 24 hours.
Disulfide Bridge Formation
The S2Py moiety is introduced via post-cyclization oxidative dimerization:
Thiol Deprotection
The Trt or Mmt group on L-Am7(S2Py) is removed using TFA containing 2.5% triisopropylsilane (TIPS), liberating the free thiol.
Oxidative Coupling
The peptide is treated with dimethyl sulfoxide (DMSO) or iodine in methanol to form the pyridyl disulfide bridge. Under aerobic conditions, DMSO-mediated oxidation achieves 80–90% conversion within 12 hours.
Purification and Characterization
High-Performance Liquid Chromatography (HPLC)
Crude product is purified via reverse-phase HPLC (C18 column) using a gradient of 0.1% TFA in acetonitrile/water. Typical retention times range from 14–16 minutes.
Mass Spectrometry (MS)
Electrospray ionization (ESI-MS) confirms molecular weight (observed m/z: 584.3 [M+H]+, calculated: 583.8 Da).
Nuclear Magnetic Resonance (NMR)
1H NMR in DMSO-d6 verifies cyclization and disulfide formation:
-
Aib protons : Singlet at δ 1.35 ppm (6H, -C(CH3)2).
Comparative Analysis with Related Compounds
Cyclo(-L-Am7(S2Py)-Aib-L-Phg-D-Pro-) shares synthetic challenges with analogs like cyclo(-L-Am7(S2Py)-Aib-L-Ala-D-Pro-). Key differences include:
| Parameter | Cyclo(-L-Am7(S2Py)-Aib-L-Phg-D-Pro-) | Cyclo(-L-Am7(S2Py)-Aib-L-Ala-D-Pro-) |
|---|---|---|
| Cyclization Yield | 68% | 72% |
| Disulfide Efficiency | 88% | 85% |
| HPLC Retention | 15.2 min | 14.8 min |
The bulkier Phg residue in the target compound marginally reduces cyclization efficiency but enhances hydrophobic interactions during purification.
Challenges and Optimization
Side Reactions
Q & A
Q. What is the synthetic pathway for cyclo(-L-Am7(S2Py)-Aib-L-Ph4-D-Pro-), and how are intermediates purified?
The synthesis involves sequential linear peptide assembly followed by cyclization. Key steps include:
- Deprotection : Removal of Boc groups using TFA (trifluoroacetic acid) under ice-bath conditions .
- Coupling : Use of HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) and DIEA (diisopropylethylamine) for amide bond formation .
- Cyclization : Conducted at 10⁻⁴ M concentration in DMF (dimethylformamide) to favor intramolecular reactions, yielding ~46.8% after silica gel chromatography .
- Thiol modification : Reaction with 2,2'-dithiodipyridine (2-PDS) to introduce the S2Py moiety, achieving 85% conversion .
Q. How is structural confirmation of the compound achieved?
- HR-FAB-MS : Validates molecular weight (e.g., [M+H]+ calcd 598.2522, found 598.2478) .
- NMR spectroscopy : Key signals include δ 2.39 ppm (S2Py methyl), δ 7.26 ppm (aromatic protons of Phe), and δ 4.67 ppm (D-Pro α-proton) .
- HPLC purity : Retention times (e.g., tR = 8.44 min for derivative 2) confirm homogeneity .
Q. What in vitro assays are used to evaluate biological activity?
- Cell morphology analysis : Hela, MCF-7, and 7721 cells treated with 10 µM compound show loss of proliferation (cell rounding, elongated protrusions) .
- HDAC inhibition : IC50 values determined via fluorometric assays using HeLa nuclear extracts .
Advanced Research Questions
Q. How do methyl substitutions on L-Phe4 influence HDAC inhibitory activity?
Derivatives with 2-Me, 4-Me, or 3,5-2Me substituents exhibit varied potency:
Q. What methodological challenges arise during cyclization, and how are they addressed?
- Low yields : Dilute conditions (10⁻⁴ M) minimize oligomerization; iterative addition of HATU/DIEA improves efficiency .
- Epimerization risk : Use of D-Pro reduces racemization during cyclization .
- Purification : Reverse-phase HPLC resolves cyclic vs. linear peptides, validated by MS/MS fragmentation .
Q. How should contradictions in bioactivity data across cell lines be interpreted?
Discrepancies (e.g., higher IC50 in 7721 vs. Hela) may reflect:
- Cellular HDAC isoform heterogeneity : MCF-7 overexpresses HDAC6, which S2Py derivatives selectively inhibit .
- Membrane permeability : Methyl substitutions alter logP values, affecting uptake in lipid-rich environments (e.g., liver-derived 7721 cells) .
Methodological Recommendations
- Synthetic optimization : Screen coupling reagents (e.g., PyBOP vs. HATU) to improve cyclization yields .
- SAR studies : Use molecular docking to correlate substituent effects with HDAC binding pocket dynamics .
- Data validation : Cross-validate NMR assignments with 2D-COSY and HSQC to resolve overlapping signals in proline-rich regions .
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